1-Bromo-4-pentylcyclohexane
Description
1-Bromo-4-pentylcyclohexane is a brominated cyclohexane derivative featuring a bromine atom at position 1 and a pentyl (-C₅H₁₁) group at position 4 of the cyclohexane ring. This compound is hypothesized to have the molecular formula C₁₁H₂₁Br and a molecular weight of 233.2 g/mol (calculated). Though specific data (e.g., CAS number, synthesis protocols) are absent in the provided evidence, its structural analogs suggest applications in organic synthesis, material science, or pharmaceuticals .
Properties
CAS No. |
203132-72-3 |
|---|---|
Molecular Formula |
C11H21Br |
Molecular Weight |
233.19 g/mol |
IUPAC Name |
1-bromo-4-pentylcyclohexane |
InChI |
InChI=1S/C11H21Br/c1-2-3-4-5-10-6-8-11(12)9-7-10/h10-11H,2-9H2,1H3 |
InChI Key |
NOPVDHPLKSDADZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1CCC(CC1)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 1-bromo-4-pentylcyclohexane with structurally related bromocyclohexane derivatives, focusing on molecular properties, substituent effects, and applications.
Table 1: Structural and Physicochemical Comparisons
Key Comparison Points
Electron-withdrawing groups (e.g., methoxy in C₈H₁₅BrO) polarize the C-Br bond, accelerating nucleophilic substitution. In contrast, the pentyl group (electron-donating) may reduce reactivity .
Solubility and Hydrophobicity :
- The pentyl chain significantly increases hydrophobicity compared to methoxy or methyl substituents, making 1-bromo-4-pentylcyclohexane less soluble in polar solvents. This property could be advantageous in lipid-based formulations or surfactants.
Applications :
- Pharmaceuticals : Compounds with aromatic bromine (e.g., C₁₂H₁₆BrN) are used in drug intermediates due to their bioactivity, whereas aliphatic bromides like 1-bromo-4-pentylcyclohexane may serve as alkylating agents .
- Materials Science : The ester-functionalized compound (C₁₄H₁₇BrO₂) is suited for polymer synthesis, while the pentyl derivative’s hydrophobicity could aid in liquid crystal development .
Research Findings and Limitations
- Synthetic Challenges : Steric bulk from the pentyl group may complicate synthesis, requiring optimized conditions (e.g., elevated temperatures or bulky bases).
- Data Gaps : Specific thermodynamic data (e.g., melting point, boiling point) for 1-bromo-4-pentylcyclohexane are unavailable in the provided evidence, necessitating experimental validation.
- Contradictions : While emphasizes safety protocols for bromocyclohexane derivatives, other sources (e.g., ) highlight reactivity differences due to substituents, underscoring the need for tailored handling practices .
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